molecular formula C17H12O4 B2375672 3-(2-methoxybenzoyl)-2H-chromen-2-one CAS No. 1877310-68-3

3-(2-methoxybenzoyl)-2H-chromen-2-one

Cat. No.: B2375672
CAS No.: 1877310-68-3
M. Wt: 280.279
InChI Key: HGLGYIQPIBGSEW-UHFFFAOYSA-N
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Description

3-(2-methoxybenzoyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are found in many plants

Scientific Research Applications

3-(2-methoxybenzoyl)-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticoagulant effects.

    Industry: Utilized in the production of dyes, fragrances, and optical brighteners.

Future Directions

Coumarin derivatives, including 3-(2-Methoxybenzoyl)coumarin, continue to attract significant attention in medicinal chemistry due to their wide range of biological activities . Future research may focus on further exploring the pharmacological properties of these compounds and developing novel synthetic routes for their preparation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxybenzoyl)-2H-chromen-2-one typically involves the reaction of 2-methoxybenzoyl chloride with coumarin in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

Coumarin+2-Methoxybenzoyl chloridePyridine, RefluxThis compound\text{Coumarin} + \text{2-Methoxybenzoyl chloride} \xrightarrow{\text{Pyridine, Reflux}} \text{this compound} Coumarin+2-Methoxybenzoyl chloridePyridine, Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxybenzoyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 3-(2-methoxybenzoyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrases, which play a role in various physiological processes. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromoacetyl)coumarin: Known for its use in the synthesis of heterocyclic compounds.

    7-Hydroxy-4-methylcoumarin: Commonly used in fluorescent probes and sensors.

    3-Cyanocoumarin: Studied for its potential as an anticancer agent.

Uniqueness

3-(2-methoxybenzoyl)-2H-chromen-2-one stands out due to its unique combination of the coumarin core and the 2-methoxybenzoyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(2-methoxybenzoyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c1-20-15-9-5-3-7-12(15)16(18)13-10-11-6-2-4-8-14(11)21-17(13)19/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLGYIQPIBGSEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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